molecular formula C16H15NO3 B13608419 5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one CAS No. 70732-68-2

5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B13608419
CAS No.: 70732-68-2
M. Wt: 269.29 g/mol
InChI Key: IWEPGICAOBFCKO-UHFFFAOYSA-N
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Description

5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an oxazolidinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-(benzyloxy)benzaldehyde with an appropriate amine and a carbonyl source. One common method is the cyclization of the intermediate Schiff base formed from the condensation of 3-(benzyloxy)benzaldehyde and an amine, followed by the addition of a carbonyl compound such as ethylene carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The use of molecular sieves and sonication has also been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This action is crucial in combating bacterial infections, especially those caused by resistant strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one is unique due to its benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

70732-68-2

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

5-(3-phenylmethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,17,18)

InChI Key

IWEPGICAOBFCKO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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